molecular formula C2H4N4S B565345 N-Methyl-5-tetrazolethiol-d3 CAS No. 345909-96-8

N-Methyl-5-tetrazolethiol-d3

Cat. No.: B565345
CAS No.: 345909-96-8
M. Wt: 119.16
InChI Key: XOHZHMUQBFJTNH-FIBGUPNXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-5-tetrazolethiol-d3 involves the incorporation of deuterium atoms into the molecular structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The specific reaction conditions may vary depending on the desired level of deuterium incorporation and the starting materials used.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-5-tetrazolethiol-d3 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield thiols or sulfides .

Scientific Research Applications

Chemistry: N-Methyl-5-tetrazolethiol-d3 is used as a reference standard in chemical analysis and synthesis. It is particularly valuable in studies involving stable isotope labeling and mass spectrometry.

Biology: In biological research, this compound is used to study metabolic pathways and enzyme mechanisms. Its deuterium labeling allows for precise tracking and quantification of metabolic processes.

Medicine: this compound is used in the development and testing of new pharmaceuticals. Its role as a labeled impurity of cefoperazone makes it useful in the study of antibiotic resistance and drug interactions.

Industry: In industrial applications, this compound is used in the production of labeled compounds for various research and development purposes. It is also used in quality control and standardization processes.

Mechanism of Action

The mechanism of action of N-Methyl-5-tetrazolethiol-d3 involves its interaction with specific molecular targets and pathways. As a labeled impurity of cefoperazone, it may interact with bacterial enzymes and proteins involved in cell wall synthesis. The deuterium labeling allows for detailed studies of these interactions and the identification of key molecular targets.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in research and analytical applications. The incorporation of deuterium atoms allows for precise tracking and quantification in metabolic studies, making it a valuable tool in various scientific fields.

Properties

IUPAC Name

1-(trideuteriomethyl)-2H-tetrazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4S/c1-6-2(7)3-4-5-6/h1H3,(H,3,5,7)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHZHMUQBFJTNH-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=S)N=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=S)N=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676235
Record name 1-(~2~H_3_)Methyl-1,2-dihydro-5H-tetrazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345909-96-8
Record name 1-(~2~H_3_)Methyl-1,2-dihydro-5H-tetrazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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